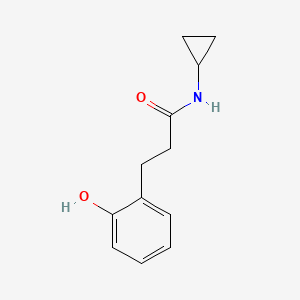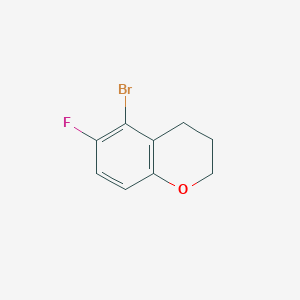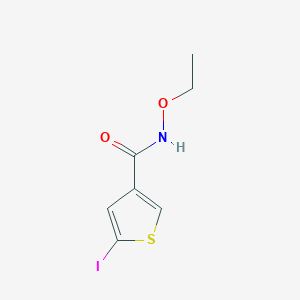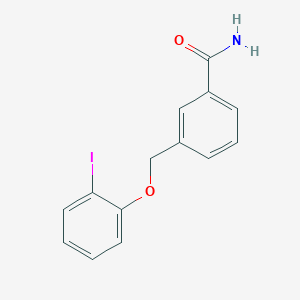
1-Phenyl-1-chloro-2,2,2-trifluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1-chloro-2,2,2-trifluoroethane is an organic compound with the molecular formula C8H6ClF3 It is a halogenated derivative of ethane, characterized by the presence of a phenyl group, a chlorine atom, and three fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-chloro-2,2,2-trifluoroethane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 1-chloro-2,2,2-trifluoroethane. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound often involves the chlorination of 1-phenyl-2,2,2-trifluoroethane in the presence of a catalyst such as aluminum chloride. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1-chloro-2,2,2-trifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 1-phenyl-2,2,2-trifluoroethane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 1-Phenyl-2,2,2-trifluoroethanol, 1-Phenyl-2,2,2-trifluoroethylamine.
Oxidation: 1-Phenyl-2,2,2-trifluoroacetone, 1-Phenyl-2,2,2-trifluoroacetic acid.
Reduction: 1-Phenyl-2,2,2-trifluoroethane.
Applications De Recherche Scientifique
1-Phenyl-1-chloro-2,2,2-trifluoroethane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1-chloro-2,2,2-trifluoroethane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
- 1-Phenyl-2,2,2-trifluoroethane
- 1-Chloro-2,2,2-trifluoroethane
- 1-Phenyl-1,1,1-trifluoroethane
Comparison: 1-Phenyl-1-chloro-2,2,2-trifluoroethane is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and properties compared to its analogs. For example, the chlorine atom makes it more reactive towards nucleophilic substitution compared to 1-Phenyl-2,2,2-trifluoroethane. Additionally, the trifluoromethyl group imparts greater metabolic stability and lipophilicity, making it a valuable compound in pharmaceutical research.
Propriétés
Formule moléculaire |
C8H6ClF3 |
|---|---|
Poids moléculaire |
194.58 g/mol |
Nom IUPAC |
(1-chloro-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H6ClF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H |
Clé InChI |
GIZBYELHYIBHIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


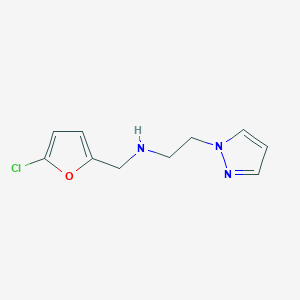
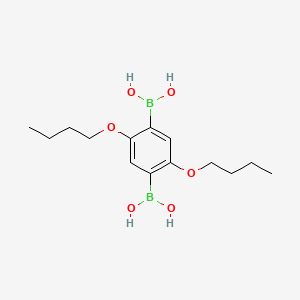
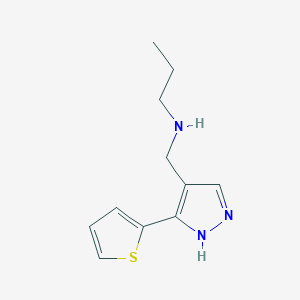
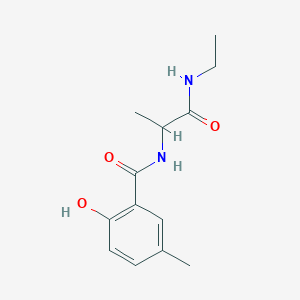


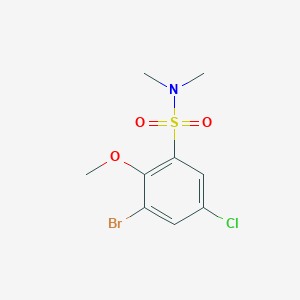
![(1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14899588.png)

